

Nitracaine: A Technical Whitepaper for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Nitracaine

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An In-depth Technical Guide on the New Psychoactive Substance (NPS) **Nitracaine**

Introduction

Nitracaine (3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate) is a synthetic substance classified as a local anesthetic with pronounced stimulant properties, emerging as a new psychoactive substance (NPS) on the "research chemical" market.^[1] Chemically, it is a structural analog of both cocaine and dimethocaine, sharing a similar benzoic acid ester core.^{[1][2]} The presence of a para-substituted phenyl ring is a key feature of its structure.^[1] This document provides a comprehensive technical overview of **Nitracaine**, intended for researchers, scientists, and drug development professionals. It consolidates available data on its chemical properties, synthesis, pharmacology, metabolism, and analytical detection methods. All quantitative data is presented in structured tables, and detailed experimental protocols for key cited experiments are provided.

Chemical and Physical Properties

Nitracaine is a crystalline solid with a molecular formula of $C_{16}H_{24}N_2O_4$ and a molar mass of 308.37 g/mol.^[3] Its chemical structure is characterized by a 4-nitrobenzoate group attached to a 3-(diethylamino)-2,2-dimethylpropyl moiety. A summary of its key chemical and physical properties is provided in Table 1.

Property	Value	Reference(s)
IUPAC Name	[3-(diethylamino)-2,2-dimethylpropyl] 4-nitrobenzoate	
CAS Number	1648893-21-3	
Molecular Formula	C16H24N2O4	
Molar Mass	308.37 g/mol	
Appearance	Crystalline solid	
Predicted Boiling Point	414.3 ± 30.0 °C	
Predicted Density	1.107 ± 0.06 g/cm ³	
Predicted pKa	10.03 ± 0.25	
Solubility	DMF: 25 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/ml	

Synthesis

The primary method for synthesizing **Nitracaine** is through the transesterification of methyl 4-nitrobenzoate with 3-(diethylamino)-2,2-dimethylpropan-1-ol. This reaction is typically catalyzed by a base, such as sodium methoxide, in a high-boiling point solvent like toluene.

Experimental Protocol: Synthesis of Nitracaine via Transesterification

This protocol outlines a general procedure for the laboratory-scale synthesis of **Nitracaine**.

Materials:

- Methyl 4-nitrobenzoate
- 3-(Diethylamino)-2,2-dimethylpropan-1-ol
- Anhydrous toluene

- Sodium methoxide
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexane

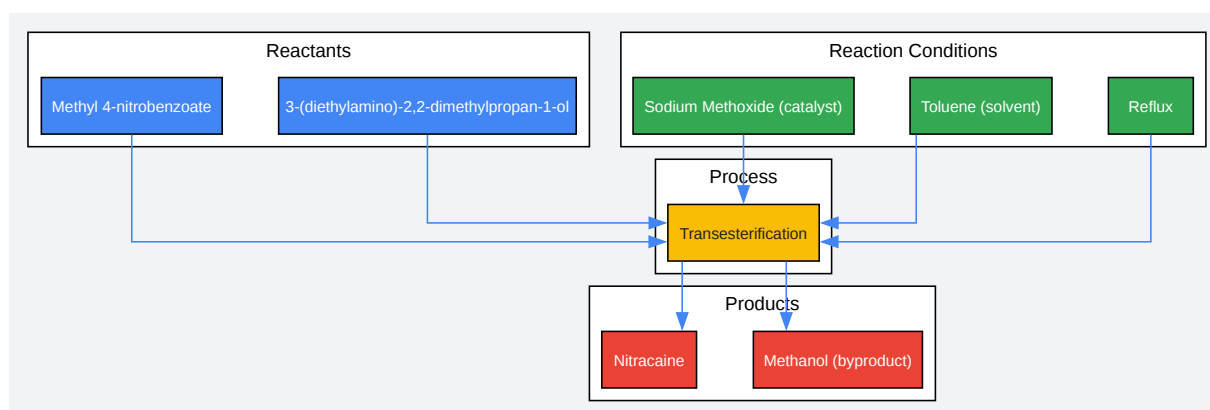
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Column chromatography setup
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-nitrobenzoate (1.0 equivalent) and 3-(diethylamino)-2,2-dimethylpropan-1-ol (1.2 equivalents) in anhydrous toluene.

- **Catalyst Addition:** Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine. This removes the catalyst and any water-soluble impurities.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **Nitracaine** can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent.
- **Characterization:** Confirm the structure and purity of the synthesized **Nitracaine** using ^1H NMR, ^{13}C NMR, and mass spectrometry.



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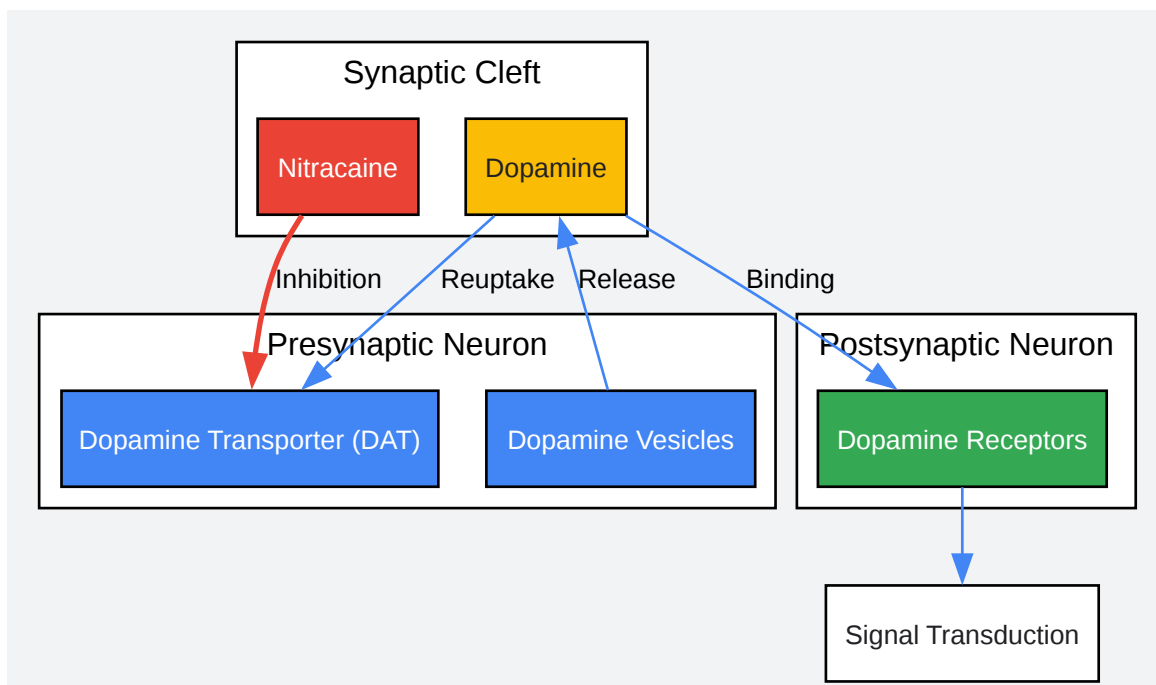
Synthesis of **Nitracaine** via Transesterification.

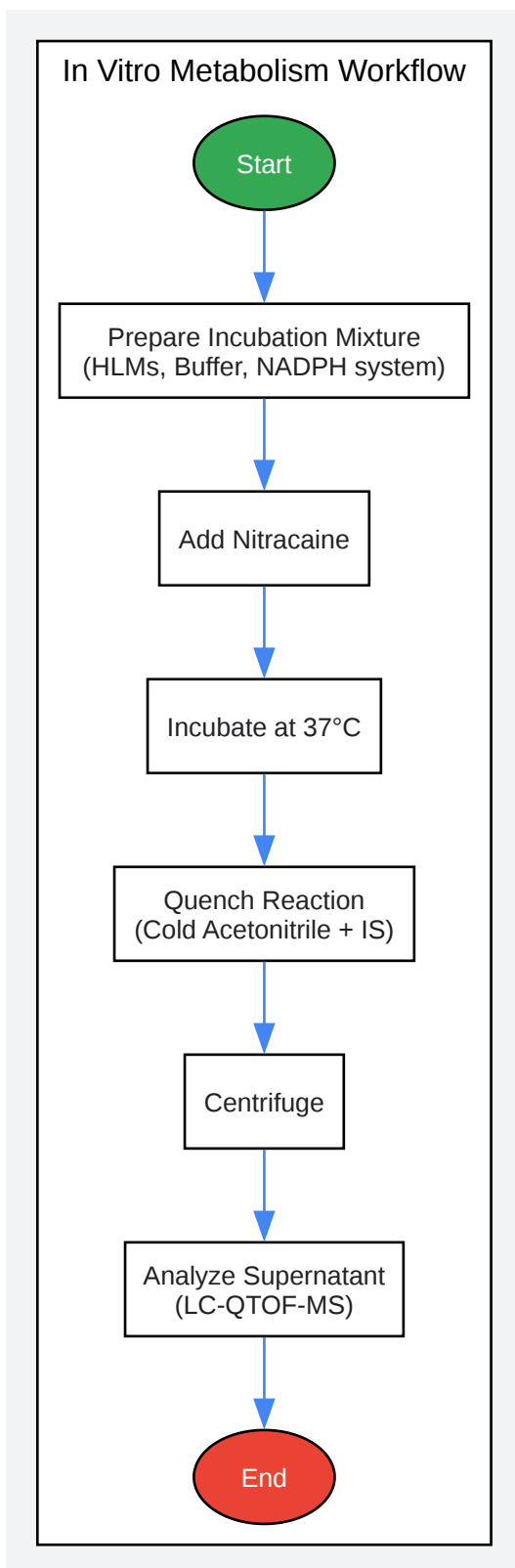
Pharmacology

Nitracaine's pharmacological profile is primarily characterized by its activity as a dopamine reuptake inhibitor, which underlies its stimulant effects. It shares this mechanism with cocaine and its structural analog, dimethocaine.

Mechanism of Action

The primary molecular target of **Nitracaine** is the dopamine transporter (DAT). By inhibiting DAT, **Nitracaine** blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission and producing stimulant effects. While its primary action is on DAT, the affinity for other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), has not been quantitatively reported in the scientific literature to date.





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